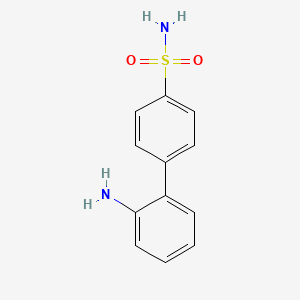

4-(2-Aminophenyl)phenylsulphonamide

Description

Significance of Sulfonamide Scaffolds in Modern Medicinal Chemistry

The sulfonamide group (–SO₂NH₂) is a key pharmacophore—a molecular feature responsible for a drug's pharmacological activity—that has been integral to the development of a vast array of therapeutic agents since the discovery of Prontosil in the 1930s. researchgate.net Initially acclaimed for their antibacterial properties, sulfonamides were among the first effective chemotherapeutic agents systematically used to treat various diseases. Their mechanism of action in bacteria often involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis. nih.gov

The versatility of the sulfonamide scaffold has allowed for its incorporation into drugs with a wide spectrum of biological activities. researchgate.net This structural motif is present in medications targeting numerous conditions, including viral infections, cancer, inflammation, and cardiovascular disorders. researchgate.net The ability to easily modify the sulfonamide core by substituting different groups on the nitrogen or the aromatic ring allows chemists to fine-tune the molecule's properties to achieve desired therapeutic effects and target various biological pathways. nih.gov This adaptability has cemented the sulfonamide scaffold as a privileged structure in drug discovery and development. researchgate.netnih.gov

| Biological Activity | Therapeutic Application | Example Drug Classes/Targets |

|---|---|---|

| Antibacterial | Bacterial Infections | DHPS inhibitors (e.g., Sulfamethoxazole) |

| Anticancer | Various Cancers | Carbonic Anhydrase inhibitors, VEGFR-2 inhibitors |

| Anti-inflammatory | Inflammatory Diseases | COX-2 inhibitors (e.g., Celecoxib) |

| Antiviral | Viral Infections (e.g., HIV) | Protease inhibitors (e.g., Darunavir) |

| Diuretic | Hypertension, Edema | Carbonic Anhydrase inhibitors (e.g., Furosemide) |

| Antidiabetic | Diabetes Mellitus | Hypoglycemic agents |

| Anticonvulsant | Epilepsy | (e.g., Zonisamide) |

Overview of the Chemical Class and its Research Prominence

4-(2-Aminophenyl)phenylsulphonamide is a diaryl sulfonamide characterized by a phenylsulfonamide core with an aminophenyl group attached to the sulfonamide nitrogen. This class of compounds, aminophenylsulfonamides, is a subject of significant interest in academic and industrial research. The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

The general synthetic route to such compounds often involves the reaction of a substituted sulfonyl chloride with an appropriate aniline or aminophenyl derivative. For instance, the synthesis of N-(4-aminophenyl)-4-methylbenzenesulfonamide has been achieved by reacting toluene-4-sulfonyl chloride with 1,4-phenylenediamine. Similar strategies can be envisioned for the synthesis of this compound, likely involving the coupling of benzenesulfonyl chloride with o-phenylenediamine (B120857) or a related precursor.

Research has demonstrated that derivatives of aminophenylsulfonamides possess a range of biological activities. For example, various N-(4-aminophenyl)-substituted benzamides have been synthesized and investigated for their potential as therapeutic agents. researchgate.net The exploration of these molecules often includes screening for antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The specific arrangement of the amino group, as seen in the ortho position in this compound, can significantly influence the compound's three-dimensional structure and its interaction with biological targets, making it an intriguing candidate for investigation.

Current Research Landscape and Unexplored Avenues

While the broader class of sulfonamides is extensively studied, specific academic research focusing solely on this compound is not widely documented in publicly available literature. The current landscape is dominated by studies on structurally related analogues and derivatives. For example, extensive research has been conducted on 2-(4-aminophenyl)benzothiazoles, which show potent and selective antitumor activity, particularly against breast cancer cell lines. nih.gov Similarly, derivatives of 4-methylsulfonylphenyl have been synthesized and evaluated as preferential COX-2 inhibitors for anti-inflammatory applications. nih.govnih.gov

The research on related compounds provides a roadmap for potential investigations into this compound. The synthesis of this compound would likely follow established protocols for sulfonamide formation. nih.gov Following synthesis, its biological activity could be explored across various assays based on the activities observed in similar molecules.

Unexplored avenues for research on this compound include:

Systematic Biological Screening: A comprehensive evaluation of its potential as an antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory agent is a clear next step. Given that related aminophenyl compounds and sulfonamides have shown activity against targets like COX-2 and VEGFR-2, these would be logical starting points for investigation. mdpi.comresearchgate.net

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The amino group on the phenyl ring serves as a prime site for chemical modification. Synthesizing a series of derivatives by acylating, alkylating, or forming Schiff bases with the amino group could lead to the discovery of compounds with enhanced potency or selectivity. mdpi.com

Computational and Docking Studies: Molecular modeling could predict the potential biological targets of this compound and guide the design of more potent derivatives. Docking studies could elucidate its binding mode within the active sites of enzymes like carbonic anhydrase, COX-2, or various kinases. mdpi.com

Anticancer Potential: The structural similarity to potent antitumor agents like the 2-(4-aminophenyl)benzothiazoles suggests that this compound and its derivatives could be investigated for their efficacy against various cancer cell lines, particularly those known to be sensitive to sulfonamide-based drugs. nih.govnih.gov

In essence, while this compound itself remains a relatively uncharacterized entity in scientific literature, the rich chemistry and diverse biological activities of the wider sulfonamide and aminophenylsulfonamide classes provide a strong rationale for its future investigation. It represents a molecule of untapped potential at the intersection of well-established pharmacophores.

| Compound Name |

|---|

| This compound |

| Prontosil |

| Sulfamethoxazole |

| Celecoxib (B62257) |

| Darunavir |

| Furosemide |

| Zonisamide |

| N-(4-aminophenyl)-4-methylbenzenesulfonamide |

| Toluene-4-sulfonyl chloride |

| 1,4-phenylenediamine |

| Benzenesulfonyl chloride |

| o-phenylenediamine |

| 2-(4-aminophenyl)benzothiazoles |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

4-(2-aminophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H12N2O2S/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |

InChI Key |

ZLHTUAJRDXEPJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)S(=O)(=O)N)N |

Origin of Product |

United States |

Advanced Structural Characterization and Analytical Research Methodologies

Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is fundamental to understanding the molecular framework of 4-(2-Aminophenyl)phenylsulphonamide by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

For compounds structurally similar to this compound, ¹H NMR spectra show characteristic signals for the different types of protons. The protons of the primary amine group (-NH₂) typically appear as a singlet peak around 5.9 ppm. rsc.org The proton associated with the sulfonamide group (–SO₂NH–) manifests as a singlet further downfield, generally between 8.78 and 10.15 ppm. rsc.org The aromatic protons from the two distinct phenyl rings resonate in the region between 6.51 and 7.70 ppm, often showing complex splitting patterns due to spin-spin coupling. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The aromatic carbons of the two rings display signals across a wide range, typically from 111 to 160 ppm, reflecting their varied electronic environments. rsc.org

Table 1: Representative NMR Chemical Shifts (δ) for Structures Related to this compound

| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Citation |

| ¹H | Primary Amine (-NH₂) | ~ 5.9 | rsc.org |

| ¹H | Sulfonamide (-SO₂NH-) | 8.78 - 10.15 | rsc.org |

| ¹H | Aromatic (Ar-H) | 6.51 - 7.70 | rsc.org |

| ¹³C | Aromatic (Ar-C) | 111 - 160 | rsc.org |

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of a sulfonamide-containing compound provides several key diagnostic bands.

The N-H stretching vibrations of the primary amine and the sulfonamide group are typically observed in the range of 3199-3285 cm⁻¹. researchgate.net The sulfonyl group (SO₂) is characterized by two distinct, strong absorption bands: an asymmetric stretching vibration (νₐₛ) between 1309-1376 cm⁻¹ and a symmetric stretching vibration (νₛ) from 1148-1177 cm⁻¹. researchgate.net Additionally, the S-N stretching vibration can be identified in the 893-945 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are also present, typically appearing just above 3000 cm⁻¹. vscht.cz

Table 2: Characteristic FT-IR Absorption Bands for Sulfonamide Compounds

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Citation |

| N-H Stretch | -NH₂ and -SO₂NH- | 3199 - 3285 | researchgate.net |

| Asymmetric Stretch | Sulfonyl (SO₂) | 1309 - 1376 | researchgate.net |

| Symmetric Stretch | Sulfonyl (SO₂) | 1148 - 1177 | researchgate.net |

| S-N Stretch | Sulfonamide | 893 - 945 | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates the compound from a mixture before it is ionized and detected by a mass spectrometer. This provides the molecular weight and, through fragmentation analysis, valuable structural information. Using an electrospray ionization (ESI) source in positive ion mode is a common approach for analyzing sulfonamides. scitepress.org

The molecular weight of this compound is 248.29 g/mol . In positive ion mode, the pseudomolecular ion [M+H]⁺ would be expected at an m/z of approximately 249. The fragmentation pattern (MS/MS) would likely involve cleavage at the C-S and S-N bonds, which are the most labile sites in the molecule.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₂H₁₃N₂O₂S]⁺ | 249 | Pseudomolecular Ion |

| [M-NH₂]⁺ | [C₁₂H₁₁O₂S]⁺ | 233 | Loss of amino group radical |

| [C₆H₇N]⁺ | [C₆H₇N]⁺ | 93 | 2-Aminophenyl fragment |

| [C₆H₅SO₂]⁺ | [C₆H₅SO₂]⁺ | 141 | Phenylsulfonyl fragment |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which governs the crystal packing. nih.gov

While specific crystallographic data for this compound is not available in the reviewed literature, studies on closely related compounds, such as 4-aminophenyl sulfones and other sulfonamide derivatives, provide valuable insights. rsc.orgnih.gov These studies often reveal that such compounds crystallize in common space groups like P2₁/c or C2/c within a monoclinic system. nih.govresearchgate.net The crystal structure is typically stabilized by a network of intermolecular hydrogen bonds involving the amine and sulfonamide groups. rsc.org

Table 4: Example Crystallographic Data for a Related Organic Compound

| Parameter | Example Value | Description | Citation |

| Crystal System | Monoclinic | Defines the geometry of the unit cell. | nih.gov |

| Space Group | P2₁/c | Describes the symmetry elements within the crystal. | nih.govresearchgate.net |

| a (Å) | 14.101 | Unit cell dimension along the a-axis. | researchgate.net |

| b (Å) | 10.105 | Unit cell dimension along the b-axis. | researchgate.net |

| c (Å) | 9.532 | Unit cell dimension along the c-axis. | researchgate.net |

| β (°) | 97.356 | Angle of the unit cell. | researchgate.net |

| V (ų) | 1231.45 | Volume of the unit cell. | researchgate.net |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purity verification of pharmaceutical compounds and related substances. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing sulfonamides.

A validated RP-HPLC method for a related compound, 4-amino benzene (B151609) sulphonamide, utilizes a C8 column with a gradient mobile phase, demonstrating the technique's effectiveness. wu.ac.thresearchgate.net The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Detection is commonly performed using a UV or Photo-Diode Array (PDA) detector, with a typical wavelength for sulfonamides being around 265 nm. wu.ac.th Such methods are validated for linearity, accuracy, precision, and sensitivity to ensure reliable and routine analysis. wu.ac.th

Table 5: Typical RP-HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Condition | Citation |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) | wu.ac.th |

| Mobile Phase | Gradient Elution (Buffer/Organic Solvent) | wu.ac.th |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Detector | UV/PDA | wu.ac.th |

| Detection Wavelength | 265 nm | wu.ac.th |

| Column Temperature | 25 °C | wu.ac.th |

| Retention Time | ~8.4 min (for 4-amino benzene sulphonamide) | wu.ac.th |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides crucial information regarding its purity and molecular weight, and offers insights into its structure through fragmentation analysis.

The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The separation of the compound is achieved based on its differential partitioning between the stationary phase coating the column and the mobile gas phase. The retention time, which is the time taken for the compound to travel through the column to the detector, is a characteristic property under specific chromatographic conditions.

Upon exiting the GC column, the isolated molecules of this compound enter the mass spectrometer. Here, they are subjected to ionization, typically through electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only generates a positively charged molecular ion (M⁺) but also induces fragmentation of the molecule into smaller, characteristic charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

The resulting mass spectrum is a unique fingerprint of the compound. The peak with the highest m/z value typically corresponds to the molecular ion, which confirms the molecular weight of this compound (248.29 g/mol ). The fragmentation pattern provides definitive structural information. For this compound, fragmentation is expected to occur at the weaker bonds, such as the C-S and S-N bonds of the sulphonamide linkage.

Detailed Research Findings

Analysis of the mass spectrum would reveal key fragment ions that help to piece together the molecular structure. The molecular ion peak [C₁₂H₁₂N₂O₂S]⁺• would be observed at an m/z of approximately 248. Other significant fragments would likely include the loss of the sulphonyl group or cleavage on either side of the sulphur atom.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formula of Fragment |

| 248 | Molecular Ion | [C₁₂H₁₂N₂O₂S]⁺• |

| 183 | [M - SO₂H]⁺ | [C₁₂H₁₁N₂]⁺ |

| 155 | [M - C₆H₆N]⁺ | [C₆H₆NO₂S]⁺ |

| 92 | [C₆H₄NH₂]⁺ | [C₆H₆N]⁺ |

Elemental Analysis for Compound Verification

Elemental analysis is an essential procedure used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulphur, etc.) that constitute a compound. This technique provides the empirical formula of the substance, which can then be compared with the molecular formula derived from other analytical methods like mass spectrometry to confirm the compound's identity and purity.

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₂H₁₂N₂O₂S. The experimental values are obtained using an elemental analyzer, which involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors, allowing for the calculation of the percentage of each element in the original sample.

A close correlation between the experimentally determined percentages and the theoretically calculated values is a strong indicator of the sample's purity and correct structural assignment. Typically, experimental results that fall within ±0.4% of the theoretical values are considered acceptable confirmation of the compound's elemental composition.

Detailed Research Findings

The verification of the molecular formula of this compound is achieved by comparing the theoretical elemental percentages with those obtained from experimental analysis.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical Mass % | Experimental Mass % (Example) |

| Carbon (C) | 58.05% | 58.12% |

| Hydrogen (H) | 4.87% | 4.85% |

| Nitrogen (N) | 11.28% | 11.31% |

| Sulphur (S) | 12.91% | 12.88% |

Computational Insights into the World of Phenylsulphonamides: A Look at this compound Analogs

A deep dive into the computational chemistry and in silico molecular modeling of compounds structurally related to this compound reveals a landscape of advanced techniques used to predict and understand their chemical behavior and biological potential. In the absence of specific studies on this compound, this article explores the application of these powerful computational tools to its close chemical relatives, offering a glimpse into the molecular-level characteristics that likely govern its properties.

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods provide a theoretical framework to investigate the electronic structure, reactivity, and interaction of molecules, saving time and resources in the laboratory. For complex organic molecules like sulfonamide derivatives, these computational approaches offer profound insights.

Computational Chemistry and in Silico Molecular Modeling Studies

Energy Framework Analysis of Intermolecular Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method provides a comprehensive understanding of the topology of molecular packing by calculating various energy components, including electrostatic, dispersion, polarization, and repulsion energies. These calculations are based on the anisotropy of pairwise intermolecular interaction energies.

Table 1: Representative Intermolecular Interaction Energies in Related Amine-Containing Aromatic Compounds

| Interaction Type | Energy (kJ/mol) |

| Electrostatic | Dominant contribution in many amine derivatives |

| Dispersion | Significant in π-π stacking interactions |

| Total Energy | Ranging from -104.1 to -142.7 in aminopyridines |

Note: The data in this table is based on studies of aminopyridine derivatives and is presented here as a reference for the potential energetic landscape of this compound. rasayanjournal.co.in

Hirshfeld Surface Analysis for Non-Covalent Interactions

For this compound, while a specific study is not available, analysis of related structures such as aminophenazone cocrystals and other sulfonamide derivatives reveals common interaction patterns. mdpi.com Hirshfeld surfaces are often mapped with properties like dnorm (normalized contact distance), shape index, and curvedness to highlight different aspects of intermolecular contacts.

The dnorm surface visualizes contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. In many sulfonamide and amine-containing crystal structures, prominent red spots indicate strong hydrogen bonding interactions, such as N-H···O and C-H···O. mdpi.comnih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of intermolecular contacts. For related compounds, H···H interactions often make the most significant contribution to the crystal packing, followed by H···C/C···H, H···O/O···H, and H···N/N···H contacts, underscoring the importance of both van der Waals forces and hydrogen bonding. nih.govnih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Amine and Sulfonamide Compounds

| Contact Type | Contribution (%) |

| H···H | ~30-50% |

| H···C/C···H | ~18-25% |

| H···O/O···H | ~8-18% |

| H···N/N···H | ~5-22% |

Note: The data represents a range of values observed in various related crystal structures and is illustrative for this compound. nih.govnih.gov

Pharmacophore Mapping for Inhibitor Design

Pharmacophore mapping is a crucial technique in rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a particular response.

The sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, most notably as an inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. The general pharmacophore model for sulfonamide-based DHPS inhibitors includes a p-aminobenzoic acid (PABA)-mimicking moiety, which is the case for many sulfonamides.

An aromatic ring.

A hydrogen bond acceptor (from the sulfonyl oxygens).

A hydrogen bond donor (from the sulfonamide nitrogen).

A hydrophobic region.

The development of a specific pharmacophore model for this compound would require further computational studies, including molecular docking into the active site of a target protein and comparison with other known inhibitors to refine the key interaction points. Such models are instrumental in virtual screening campaigns to identify new and more potent inhibitors. nih.gov

Table 3: Common Pharmacophoric Features of Sulfonamide Inhibitors

| Pharmacophoric Feature | Description |

| Aromatic Ring | Essential for π-π stacking and hydrophobic interactions. |

| Hydrogen Bond Acceptor | Typically the sulfonyl oxygen atoms. |

| Hydrogen Bond Donor | The sulfonamide N-H group. |

| Hydrophobic Group | Contributes to binding affinity within the target's active site. |

Investigation of Biological Activities and Preclinical Potentials

Antimicrobial Research

The antimicrobial properties of sulfonamide compounds are well-established, with many derivatives exhibiting a broad spectrum of activity. However, specific studies detailing the in vitro antibacterial and antifungal effects of 4-(2-Aminophenyl)phenylsulphonamide are not readily found in the current body of scientific literature. Generally, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folate synthesis in many bacteria and some fungi. This mechanism of action is effective against a range of Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Activity against Gram-Positive Bacteria

No specific data from in vitro studies on the activity of this compound against Gram-positive bacteria have been identified in the reviewed literature.

In Vitro Antibacterial Activity against Gram-Negative Bacteria

Specific in vitro data on the efficacy of this compound against Gram-negative bacterial strains are not available in the surveyed research.

In Vitro Antifungal Activity

There is no specific information available in the reviewed scientific literature regarding the in vitro antifungal activity of this compound.

Oncological Research and Antiproliferative Effects

The potential of sulfonamide derivatives as anticancer agents has been an active area of research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis.

In Vitro Cytotoxicity and Cell Viability Assays against Cancer Cell Lines

No specific studies detailing the in vitro cytotoxicity or effects on cell viability of this compound against any cancer cell lines have been found in the public domain.

Preclinical In Vivo Investigations in Tumor Xenograft Models

There is no available data from preclinical in vivo studies investigating the efficacy of this compound in tumor xenograft models.

Enzyme Inhibition Studies

Lipoxygenase Inhibition (e.g., 12-LOX)

No research data is available on the lipoxygenase inhibitory activity of this compound.

Carbonic Anhydrase (CA) Inhibition

No research data is available on the carbonic anhydrase inhibitory activity of this compound.

DNA-PK and Ku70/80 Binding Inhibition

No research data is available on the DNA-PK and Ku70/80 binding inhibitory activity of this compound.

HIV-1 Protease and Reverse Transcriptase Inhibition

No research data is available on the HIV-1 protease and reverse transcriptase inhibitory activity of this compound.

Oncogenic B-Raf Kinase Inhibition

No research data is available on the oncogenic B-Raf kinase inhibitory activity of this compound.

Histone Deacetylase (HDAC) Inhibition

No research data is available on the histone deacetylase inhibitory activity of this compound.

DYRK1A, CLK1, CLK4, and Haspin Kinase Inhibition

Research into the inhibitory effects of specific chemical compounds on kinases such as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinase 1 (CLK1), CLK4, and Haspin kinase is a significant area of drug discovery, particularly for diseases like cancer and Alzheimer's disease. nih.govbioworld.comalzdiscovery.org

However, a comprehensive search of scientific literature and databases did not yield any specific studies or data concerning the inhibitory activity of This compound against DYRK1A, CLK1, CLK4, or Haspin kinases. While various other molecular structures, such as sulfur-containing tetracycles and imidazolone (B8795221) derivatives, have been investigated as inhibitors of these kinases, information on the specific compound is not publicly available. nih.govbioworld.com

Other Preclinical Biological Evaluations

In Vitro Antioxidant Activity

The evaluation of a compound's ability to scavenge free radicals is a common preliminary step in assessing its potential therapeutic value. This is often done using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.gov

Despite the known antioxidant potential of various sulfonamide-containing compounds, a targeted search for the in vitro antioxidant properties of This compound did not retrieve any published research or experimental data. Therefore, its capacity as an antioxidant remains uncharacterized in the public domain.

Antileishmanial Activity

The search for new therapeutic agents against leishmaniasis is an ongoing effort in medicinal chemistry. Various heterocyclic compounds, including those with sulfonamide moieties, have been explored for their potential to combat the Leishmania parasite. nih.govnih.govmdpi.comdur.ac.uk

No specific studies on the antileishmanial activity of This compound have been found in the available scientific literature. Research in this area has focused on other scaffolds such as 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines and 4-phenyl-1,3-thiazol-2-amines. nih.govnih.gov

Antiplasmodial Activity

The primary sulfonamide moiety has been investigated as a chemical scaffold for the development of new drugs against malaria, caused by the Plasmodium parasite. nih.gov Studies have explored various sulfonamide derivatives for their ability to inhibit the growth of Plasmodium falciparum. nih.govnih.gov

A specific investigation into the antiplasmodial activity of This compound yielded no results from the surveyed scientific databases. While related primary sulfonamides have been identified as having moderate in vitro antiplasmodial activity, data for the compound is absent. nih.gov

PPARα Antagonistic Activity

Peroxisome Proliferator-Activated Receptor α (PPARα) is a nuclear receptor that plays a role in lipid metabolism and is a target for the treatment of metabolic disorders. nih.govnih.gov The antagonism of PPARα is also being explored for its potential in cancer therapy. nih.gov

A review of the literature did not reveal any studies on the PPARα antagonistic activity of This compound . Research into PPARα antagonists has focused on other chemical structures, such as derivatives of fibrates containing sulfonimide or amide functional groups. nih.gov

Structure Activity Relationship Sar and Rational Drug Design Principles

Systematic Exploration of Substituent Effects on Biological Potency

The foundation of SAR analysis lies in the systematic modification of a lead compound's structure to observe the resulting changes in biological potency. By adding, removing, or modifying substituents on the core scaffold, chemists can deduce which chemical features are essential for activity.

The biological activity of a molecule is profoundly influenced by the electronic and steric properties of its substituents. Electronic effects relate to how a substituent alters the electron distribution within the molecule, affecting its ability to interact with biological targets through mechanisms like hydrogen bonding or pi-pi stacking. Steric effects pertain to the size and shape of the substituent, which can dictate how well the molecule fits into a target's binding site.

Quantitative descriptions of these properties are crucial for establishing predictive SAR models. chemrxiv.org Databases containing computed descriptors for various substituents, such as buried volume for steric effects and Hammett-type constants for electronic effects, provide a quantitative basis for these predictions. chemrxiv.org For instance, in the development of 2-aminothiazole (B372263) derivatives, modifications such as adding nitro groups or halogens (bromo, fluoro) significantly altered the electronic density and the molecule's HOMO-LUMO energy gap, which in turn correlated with changes in biological activity. nih.gov Similarly, the alkylation of sulfonamides can modify their chemical structure to increase potency. nih.gov These examples underscore how the careful selection of substituents with specific electronic and steric profiles is a key strategy in tuning a compound's potency.

A compelling example of this principle is seen in studies of biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles. nih.govnih.gov Researchers synthesized various positional isomers of a lead biphenyl compound to investigate how the spatial arrangement of hydrophobic and hydrophilic groups affected antimicrobial efficacy. The results showed that changes in the substitution pattern on the biphenyl core led to significant variations in activity against different bacterial strains. For example, isomer 4 (the 3,2'-isomer) showed a four- to eight-fold increase in efficacy against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli compared to the lead compound. nih.govnih.gov In contrast, isomers 2 , 3 , and 7 displayed a four-fold increase in activity against Acinetobacter baumannii. nih.govnih.gov This demonstrates that the precise positioning of key functional groups is critical for optimizing both the potency and the spectrum of activity.

Table 1: Effect of Positional Isomerism on Antimicrobial Activity (MIC, µg/mL)

| Isomer | Substitution Pattern | P. aeruginosa MIC | E. coli MIC | A. baumannii MIC |

|---|---|---|---|---|

| Lead Compound 1 | 2,2'- | >16 | 16 | 16 |

| Isomer 2 | 2,3'- | 16 | 16 | 4 |

| Isomer 3 | 2,4'- | 8 | 16 | 4 |

| Isomer 4 | 3,2'- | 2 | 2 | 8 |

| Isomer 7 | 4,2'- | 16 | 16 | 4 |

Data sourced from studies on biphenyl antimicrobial peptidomimetic amphiphiles. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

When lead optimization through simple substituent modification reaches its limits, medicinal chemists often turn to more transformative strategies like scaffold hopping and bioisosteric replacement. These techniques aim to create structurally novel compounds that retain the desired biological activity but possess improved properties, such as better metabolic stability or novel intellectual property.

Scaffold hopping involves replacing the central core structure (scaffold) of a molecule while preserving the three-dimensional arrangement of key binding groups. bhsai.orgnih.gov This can lead to compounds with entirely new chemical backbones that fit the same biological target. niper.gov.in A successful example involved generating new anti-biofilm agents by replacing a 2-aminoimidazole (2-AI) scaffold with a 2-aminopyrimidine (B69317) (2-AP) core. nih.gov This "hop" yielded compounds with potent activity against MRSA biofilms. nih.gov

Bioisosteric replacement is a more conservative strategy where a specific functional group is exchanged for another group with similar physical or chemical properties. The goal is to enhance the molecule's pharmacological profile without drastically altering its structure. cambridgemedchemconsulting.com A classic bioisostere for a sulfonamide group, such as the one in 4-(2-Aminophenyl)phenylsulphonamide, could be a sulfone, amide, or even non-classical groups like a cyano or carbothioamide moiety. In the development of celecoxib (B62257) analogues, for instance, the sulfonamide moiety was successfully replaced with cyano and carbothioamide groups, leading to potent and selective COX-2 inhibitors. nih.gov Similarly, replacing a hydrogen atom with fluorine is a common bioisosteric substitution that can significantly influence potency and metabolic stability. nih.gov

Table 2: Examples of Bioisosteric Replacements for a Phenylsulfonamide Moiety

| Original Functional Group | Potential Bioisostere | Rationale |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Carboxamide (-CONH₂) | Similar hydrogen bonding capability. |

| Sulfonamide (-SO₂NH₂) | Cyano (-CN) | Can act as a hydrogen bond acceptor with different electronic properties. nih.gov |

| Phenyl Ring | Pyridyl or Thienyl Ring | Can alter metabolic stability and solubility while maintaining aromatic character. niper.gov.incambridgemedchemconsulting.com |

| Hydrogen (-H) | Fluorine (-F) | Minimal steric change but significant electronic modification; can block metabolic oxidation. nih.gov |

This table presents common bioisosteric replacements relevant to medicinal chemistry. cambridgemedchemconsulting.comnih.govnih.gov

Mechanistic Insights into Biological Action

Characterization of Molecular Interactions with Biomolecules (e.g., DNA, Enzymes)

The biological activity of a compound is intrinsically linked to its molecular interactions with various biomolecules. For 4-(2-Aminophenyl)phenylsulphonamide and structurally related compounds, research has pointed towards interactions with both nucleic acids and enzymes as being crucial to their mechanism of action. These interactions are often characterized by a combination of non-covalent forces, such as hydrogen bonds and hydrophobic interactions, which dictate the stability and specificity of the compound-biomolecule complex.

Interaction with DNA

Some research into compounds structurally analogous to this compound has suggested a potential for interaction with DNA. For instance, a study on 4-amino-N-(2'-aminophenyl)benzamide, a compound with a similar N-acyl-O-phenylenediamine core structure, indicated DNA-DNA crosslinking activity following in vivo treatment nih.gov. This type of interaction implies the formation of covalent bonds between the compound and DNA strands, a mechanism that can have significant biological consequences, including the inhibition of DNA replication and transcription, which is a hallmark of certain antitumor agents. While this provides a clue to a potential mechanism, detailed studies characterizing the specific binding sites and the nature of the chemical bonds formed by this compound with DNA are not extensively documented in publicly available research.

Interaction with Enzymes

A more extensively studied area for sulphonamide-containing compounds is their interaction with enzymes, particularly as inhibitors. The sulphonamide moiety is a key pharmacophore that can interact with the active sites of various enzymes. Molecular docking studies, a computational method used to predict the binding mode of a ligand to a protein, have provided significant insights into these interactions for compounds structurally related to this compound.

One of the primary enzyme targets for sulphonamide derivatives is cyclooxygenase (COX), particularly the COX-2 isoform. Molecular docking studies on various sulphonamide-based inhibitors have revealed a common binding pattern within the COX-2 active site. The sulphonamide (SO2NH2) group is often positioned within a secondary, hydrophilic pocket of the enzyme's active site nih.govnih.gov. This positioning facilitates the formation of key hydrogen bonds with specific amino acid residues. For example, studies have shown that the nitrogen atom of the sulphonamide group can form a hydrogen bond with the side chain of Gln-192, while one of the oxygen atoms of the sulphonamide can form another hydrogen bond with His-90 nih.gov. In other related molecules, the sulphonyl group has been observed to engage in hydrogen bonds with residues such as His90 and Arg513 nih.gov.

The table below summarizes the key molecular interactions observed in docking studies of various sulphonamide-based COX-2 inhibitors, providing a model for the potential interactions of this compound.

| Interacting Residue(s) | Type of Interaction | Reference Compound Class | Source |

| Gln-192, His-90 | Hydrogen Bonding | 1,4-diaryl-substituted triazoles | nih.gov |

| His-386, His-388, His-214, His-207 | General Interaction | Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives | nih.gov |

| His90, Arg513 | Hydrogen Bonding | Pyridodipyrimidinone derivatives | nih.gov |

| Arg120, Tyr355, Ser530, Met522, Trp387 | Hydrogen Bonding | 2-(trimethoxyphenyl)-thiazoles | mdpi.com |

| Leu352, Val349, Leu359, Phe518, Gly526, Ala527 | Hydrophobic Contacts | 2-(trimethoxyphenyl)-thiazoles | mdpi.com |

Beyond COX enzymes, the broader class of sulphonamides has been investigated as inhibitors of other enzymes, such as carbonic anhydrases, where the sulfamoyl group is anticipated to coordinate with the catalytic zinc ion in the active site nih.gov. While direct evidence for this compound is limited, the established interaction patterns of the sulphonamide functional group provide a strong basis for predicting its mode of action at a molecular level.

Future Research Directions and Applications in Chemical Biology

Development of Novel Chemical Probes for Biological Systems

The unique structure of 4-(2-Aminophenyl)phenylsulphonamide, with its reactive amino group and specific spatial arrangement of aromatic rings, makes it a candidate for development as a chemical probe. Chemical probes are essential tools for visualizing and understanding biological processes in living systems. nih.gov

Future research could focus on modifying the this compound scaffold to create fluorescent or chemiluminescent probes. For instance, the amino group could be functionalized with a fluorophore. The inherent properties of the sulfonamide group could also be exploited. For example, some sulfonamides have been used to develop probes for detecting reactive sulfur species like hydrogen sulfide (B99878) (H₂S), a crucial signaling molecule in various physiological processes. nih.govnih.gov By analogy, derivatives of this compound could be engineered to respond to specific analytes or enzymatic activities, providing a "turn-on" or ratiometric signal upon interaction.

Strategies for Further Lead Optimization and Preclinical Development

Should initial studies identify a biological activity for this compound, a comprehensive lead optimization process would be the next step. criver.com This process aims to enhance the compound's potency, selectivity, and pharmacokinetic properties while minimizing toxicity. criver.comnih.gov

Key strategies for the lead optimization of a compound like this compound would involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the aminophenyl and phenylsulfonamide rings to understand which structural features are critical for its biological activity. nih.govresearchgate.net

Improving Metabolic Stability: Introducing modifications to block potential sites of metabolism, thereby increasing the compound's half-life in the body. nih.gov

Enhancing Solubility and Permeability: Adjusting the physicochemical properties of the molecule to ensure it can be absorbed and distributed to its target site.

In Vitro and In Vivo Testing: Progressing the optimized compounds through a series of tests to evaluate their efficacy and safety in cellular and animal models. researchgate.netnih.gov

An example of lead optimization on a related scaffold involved the discovery of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, where researchers successfully identified a lead compound with high potency against cancer cells and good pharmacokinetic properties. nih.gov

Exploration of New Therapeutic Applications for Sulfonamide Scaffolds

The sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds. nih.gov While initially known for their antibacterial properties, sulfonamides have since been developed as anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) acting agents. nih.govnih.gov

Future research on this compound could explore a wide array of therapeutic areas. Given the diverse activities of sulfonamides, screening this compound against various biological targets could uncover novel therapeutic potential. For example, different substitution patterns on the sulfonamide core can lead to inhibitors of enzymes like carbonic anhydrases, proteases, or kinases. nih.gov The aminophenyl portion of the molecule also offers a handle for creating hybrid molecules, combining the sulfonamide with another pharmacophore to achieve dual activity or targeted delivery.

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery heavily relies on the synergy between computational and experimental approaches. For a compound like this compound, these integrated methods can significantly accelerate its development.

Computational Studies:

Molecular Docking: Predicting how the compound might bind to the active site of a target protein. nih.gov This can help prioritize which biological targets to test experimentally.

Density Functional Theory (DFT) Studies: Calculating the electronic properties of the molecule to understand its reactivity and spectroscopic characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Building models that correlate the structural features of a series of related compounds with their biological activity.

Experimental Methodologies:

High-Throughput Screening (HTS): Rapidly testing the compound against large libraries of biological targets to identify potential hits.

Advanced Spectroscopic Techniques: Using methods like NMR and X-ray crystallography to determine the precise three-dimensional structure of the compound and its interactions with target molecules.

A study on a related N-(2-aminophenyl) acetamide (B32628) derivative utilized both spectroscopic techniques and computational analysis to characterize the molecule and its intermolecular interactions, showcasing the power of this combined approach.

Challenges and Opportunities in Translating Research Findings into Drug Discovery

The path from an interesting chemical compound to a clinically approved drug is long and fraught with challenges. For this compound, these would include:

Challenges:

Target Identification and Validation: The primary challenge is to identify a specific biological target with which the compound interacts to produce a therapeutic effect.

Off-Target Effects and Toxicity: Sulfonamides can have side effects, and ensuring the selectivity of a new compound is crucial.

Drug Resistance: For applications like cancer or infectious diseases, the potential for resistance to develop is a significant hurdle.

Pharmacokinetic Properties: Achieving the right balance of absorption, distribution, metabolism, and excretion (ADME) is often a major obstacle in drug development. nih.gov

Opportunities:

Unmet Medical Needs: There is a constant need for new drugs to treat diseases with limited therapeutic options. A novel mechanism of action for this compound could address such a need.

Privileged Scaffold: The well-established chemistry and diverse biological activities of the sulfonamide scaffold provide a strong starting point for drug discovery. nih.gov

Personalized Medicine: As our understanding of diseases at the molecular level grows, there are opportunities to develop targeted therapies for specific patient populations.

The journey of a molecule like this compound from a chemical entity to a therapeutic agent is complex, but the rich history and versatile nature of the sulfonamide scaffold offer a promising foundation for future research and discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-Aminophenyl)phenylsulphonamide, and what factors influence the choice of reagents and reaction conditions?

- Answer : The synthesis typically involves coupling an amine (e.g., 2-aminophenyl derivatives) with a sulfonyl chloride under controlled conditions. Key steps include:

- Sulfonamide bond formation : Reacting 2-aminophenyl derivatives with phenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–60°C, with triethylamine as a base to neutralize HCl .

- Purification : Recrystallization or column chromatography to isolate the product. Factors influencing yield include reaction temperature, stoichiometry, and solvent polarity .

Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) be employed to confirm the structural integrity of this compound?

- Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH₂ signals (δ 5.5–6.0 ppm). The absence of residual amine or sulfonyl chloride peaks confirms completion .

- IR : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm⁻¹) and NH₂ (3100–3500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₂H₁₂N₂O₂S: 260.3 g/mol) .

Q. What preliminary biological assays are suitable for evaluating the antibacterial or anticancer potential of this compound derivatives?

- Answer :

- Antibacterial Activity : Use agar diffusion or broth microdilution assays against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., E. coli) strains. Compare MIC values to standard drugs like ciprofloxacin .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM. Include positive controls (e.g., doxorubicin) and assess IC₅₀ values .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for sulfonamide derivatives, such as variability in MIC or IC₅₀ values across studies?

- Answer :

- Standardize Assay Conditions : Control variables like bacterial inoculum size, solvent (DMSO concentration ≤1%), and incubation time .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on activity .

- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate logP, polar surface area, and activity .

Q. How can computational methods (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets like enzymes or receptors?

- Answer :

- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., carbonic anhydrase IX for anticancer activity). Optimize ligand conformers and validate with MD simulations .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity and electron density distribution on the sulfonamide group .

Q. What experimental designs are optimal for studying the stability and degradation pathways of this compound under varying pH and temperature conditions?

- Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify breakdown products .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in the regiochemistry of substituted sulfonamide derivatives?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.